

Technical Guide: 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran

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Compound of Interest

Compound Name: 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological relevance of **5-Bromo-2-methyl-2,3-dihydro-1-benzofuran**. This compound is a halogenated derivative of the 2-methyl-2,3-dihydro-1-benzofuran scaffold, a core structure found in various biologically active molecules.

Core Compound Properties

5-Bromo-2-methyl-2,3-dihydro-1-benzofuran is a substituted dihydrobenzofuran. The introduction of a bromine atom at the 5-position and a methyl group at the 2-position of the dihydrobenzofuran ring system can significantly influence its physicochemical properties and biological activity.

Quantitative Data Summary

Property	Value
Molecular Weight	213.07 g/mol [1]
Molecular Formula	C ₉ H ₉ BrO [1]
CAS Number	102292-30-8 [1]
Boiling Point	142-144 °C (at 20 Torr) [1]
Density	1.430 g/cm ³ [1]

Synthesis and Experimental Protocols

The synthesis of **5-Bromo-2-methyl-2,3-dihydro-1-benzofuran** can be achieved through the electrophilic bromination of 2-methyl-2,3-dihydro-1-benzofuran. The following protocol is a detailed method for its preparation.

Experimental Protocol: Synthesis of 5-Bromo-2,3-dihydro-2-methylbenzo[b]furan[2]

Materials:

- 2,3-dihydro-2-methylbenzo[b]furan (562.3 g)
- Bromine (215 ml)
- Methylene chloride (2050 ml total)
- Water (1850 ml total)
- Sodium bicarbonate (352.5 g)
- Sodium sulfate

Procedure:

- An ice-cooled mixture of 562.3 g of 2,3-dihydro-2-methylbenzo[b]furan, 1600 ml of methylene chloride, 1600 ml of water, and 352.5 g of sodium bicarbonate is prepared in a

suitable reaction vessel.

- A solution of 215 ml of bromine in 450 ml of methylene chloride is added dropwise to the stirred mixture over a period of 2.5 hours, while maintaining the temperature with an ice bath.
- After the addition is complete, the mixture is stirred for an additional 1.5 hours at the same temperature.
- The aqueous phase is then separated from the organic phase.
- The aqueous phase is extracted twice with 300 ml portions of methylene chloride.
- The combined organic phases are washed twice with 250 ml portions of water.
- The organic layer is dried over sodium sulfate and then concentrated under reduced pressure.
- Constituents with a boiling point below 99°C at 8 mbar are removed to yield 750.7 g of 5-bromo-2,3-dihydro-2-methylbenzo[b]furan as the residue.

Analytical Characterization

The structural confirmation of **5-Bromo-2-methyl-2,3-dihydro-1-benzofuran** is typically achieved through a combination of spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methine proton at the 2-position, the diastereotopic methylene protons at the 3-position, and the methyl protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.
 - ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, including the two aromatic carbons bonded to bromine and oxygen, and the aliphatic carbons of the dihydrofuran ring.
- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (approximately equal

intensities for M+ and M+2).

- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O-C ether linkage and the aromatic C-H and C=C bonds.

Biological Activity and Drug Development Potential

Benzofuran and its derivatives are known to exhibit a wide range of pharmacological activities, making them important scaffolds in drug discovery.^{[2][3]} These activities include:

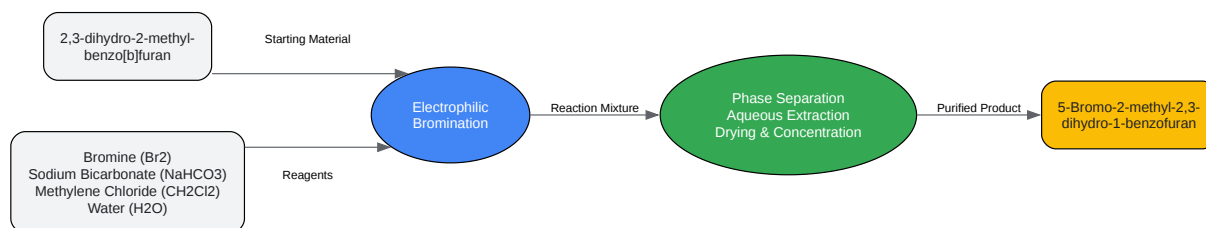
- Antimicrobial^[2]
- Anti-inflammatory^[3]
- Anticancer^{[2][3]}
- Antiviral^[3]
- Antioxidant^[3]

The presence of a bromine atom in the structure of **5-Bromo-2-methyl-2,3-dihydro-1-benzofuran** can enhance its lipophilicity and potentially its binding affinity to biological targets. Halogenated organic compounds are prevalent in many pharmaceuticals. While specific biological studies on **5-Bromo-2-methyl-2,3-dihydro-1-benzofuran** are not extensively documented in publicly available literature, its structural similarity to other biologically active benzofurans suggests its potential as a valuable intermediate for the synthesis of novel therapeutic agents. Further research into its biological properties is warranted.

Workflow and Pathway Diagrams

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **5-Bromo-2-methyl-2,3-dihydro-1-benzofuran**.



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Caption: Synthesis workflow for **5-Bromo-2-methyl-2,3-dihydro-1-benzofuran**.

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